molecular formula C9H9ClO B1526213 2-[4-(Chloromethyl)phenyl]acetaldehyde CAS No. 1190884-37-7

2-[4-(Chloromethyl)phenyl]acetaldehyde

Cat. No. B1526213
CAS RN: 1190884-37-7
M. Wt: 168.62 g/mol
InChI Key: AHTHKMLUEZACIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule consists of a carbonyl group (C=O), a chloromethyl group (-CH2Cl), and a phenyl group (C6H5). The carbonyl group is a characteristic feature of aldehydes and ketones .


Chemical Reactions Analysis

While specific reactions involving 2-[4-(Chloromethyl)phenyl]acetaldehyde are not available, aldehydes and ketones undergo a variety of reactions. They can participate in nucleophilic addition reactions, such as the Aldol reaction , and can be reduced to alcohols .

Scientific Research Applications

Polymer Science Applications

The synthesis and free radical ring-opening polymerization of cyclic ketene acetals, including derivatives closely related to 2-[4-(Chloromethyl)phenyl]acetaldehyde, have been investigated for producing polyesters. For instance, the polymerization of 2-methylene-4-phenyl-1,3-dioxolane, synthesized via an acetal exchange reaction followed by dehydrochlorination, results in the formation of poly[γ-(β-phenyl)butyrolactone]. This process demonstrates the potential of using such compounds in the development of novel polymeric materials with specific structural features (Bailey et al., 1982).

Organic Synthesis Applications

In organic synthesis, compounds similar to 2-[4-(Chloromethyl)phenyl]acetaldehyde serve as intermediates for protecting group strategies or as precursors to various organic reactions. For example, the novel reagent 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is utilized for the protection of carboxylic acids, showcasing the versatility of acetaldehyde derivatives in synthetic chemistry (Arai et al., 1998).

Catalysis and Reaction Mechanisms

Acetal derivatives are explored for their catalytic properties and reaction mechanisms. For instance, the catalytic deprotection of acetals in basic solutions has been achieved using self-assembled supramolecular "nanozymes", indicating the potential of acetaldehyde derivatives in catalytic processes under mild conditions (Pluth et al., 2007). Furthermore, the room-temperature cyclometallation of amines and oxazolines with certain metal complexes demonstrates the reactivity and utility of phenylacetaldehyde derivatives in organometallic chemistry (Davies et al., 2003).

Mechanism of Action

Safety and Hazards

Based on the safety data sheet for a similar compound, [4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine, it can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(chloromethyl)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,6H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTHKMLUEZACIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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